Citreorosein

説明

This compound has been reported in Hamigera avellanea, Talaromyces islandicus, and other organisms with data available.

an estrogenic compound isolated from Polygonum cuspidatum; structure in first source

Structure

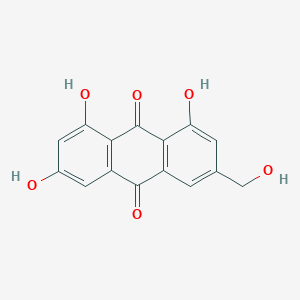

2D Structure

3D Structure

特性

IUPAC Name |

1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-5-6-1-8-12(10(18)2-6)15(21)13-9(14(8)20)3-7(17)4-11(13)19/h1-4,16-19H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHZABGPIPECSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197420 | |

| Record name | omega-Hydroxyemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Citreorosein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

481-73-2 | |

| Record name | Citreorosein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | omega-Hydroxyemodin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | omega-Hydroxyemodin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .OMEGA.-HYDROXYEMODIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2H2Z421AP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citreorosein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

288 °C | |

| Record name | Citreorosein | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034444 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Citreorosein: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreorosein, also known as ω-hydroxyemodin, is a naturally occurring anthraquinone derivative that has garnered significant interest within the scientific community. As a polyketide, it is biosynthesized by a variety of organisms, primarily fungi, and exhibits a range of biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, mycology, and drug discovery and development.

Natural Sources of this compound

This compound has been isolated from a diverse array of natural sources, with fungi being the most prominent producers. Various species within the genera Penicillium and Talaromyces are known to synthesize this compound. Additionally, it has been identified in certain lichens and plants. A summary of notable natural sources is provided in the table below.

| Kingdom | Phylum/Division | Genus/Species | Common Name/Description |

| Fungi | Ascomycota | Penicillium spp. | A widespread genus of molds. |

| Ascomycota | Penicillium citrinum | A species of fungus used in the production of some cheeses and organic acids. | |

| Ascomycota | Penicillium oxalicum | A soil-borne fungus.[1] | |

| Ascomycota | Penicillium silybi | An endophytic fungus with high this compound production capacity. | |

| Ascomycota | Talaromyces spp. | A genus of fungi that are the teleomorphs of Penicillium.[2] | |

| Ascomycota | Talaromyces islandicus | A foodborne mold.[3] | |

| Ascomycota | Hamigera avellanea | A species of fungus.[3] | |

| Ascomycota | Gliocladium sp. | A lichen-derived fungus.[4] | |

| Plantae | Tracheophyta | Polygoni cuspidati radix | The root of Japanese knotweed.[5] |

| Lichen | - | Xanthoria parietina | A common foliose lichen.[6] |

Isolation and Purification of this compound from Fungal Cultures

The isolation and purification of this compound from fungal cultures typically involve a multi-step process encompassing extraction, fractionation, and chromatographic separation. Below is a detailed experimental protocol adapted from methodologies reported for the isolation of pigments from Penicillium species known to produce this compound.

Experimental Protocol: Isolation of this compound from Penicillium

1. Fungal Cultivation and Extraction:

-

Cultivation: Penicillium species are typically cultivated on a suitable solid or liquid medium, such as Yeast Extract Sucrose (YES) agar or broth, for a period of 14 days at 25°C in the dark.

-

Extraction of Mycelia and Agar: Agar plugs (approximately 1 g) containing fungal mycelium are transferred to a screw-cap vial. An extraction solvent mixture of acetonitrile/water/acetic acid (79:20:1 v/v/v, 3 mL) is added.

-

Sonication and Centrifugation: The mixture is subjected to vigorous vortexing and sonication to ensure efficient extraction. Following extraction, the mixture is centrifuged to pellet the fungal biomass and agar debris.

-

Filtration: The resulting supernatant is filtered through a 0.2 µm syringe filter to remove any remaining particulate matter.

2. Chromatographic Purification:

-

Reversed-Phase Flash Chromatography: The filtered extract is concentrated under reduced pressure and then subjected to reversed-phase flash chromatography. A C18-functionalized silica gel column is commonly used. The separation is achieved using a gradient elution system of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient could be a linear increase from 10% to 95% B over 30 minutes. Fractions are collected based on the UV-Vis absorption profile (monitoring at approximately 280 nm and 450 nm).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from the flash chromatography step are pooled, concentrated, and further purified by preparative HPLC.

-

Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size) is typically employed.

-

Mobile Phase: An isocratic or gradient elution with a mixture of methanol or acetonitrile and water, often with a small percentage of an acidifier like formic acid or acetic acid to improve peak shape. For example, a mobile phase of methanol/0.1% aqueous acetic acid (70:30, v/v) can be effective.

-

Flow Rate: A flow rate of 2-5 mL/min is generally used for preparative separations.

-

Detection: Detection is performed using a UV-Vis detector at the characteristic absorption maxima of this compound.

-

Fraction Collection: The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield the purified compound.

-

3. Purity Assessment:

-

The purity of the isolated this compound is assessed by analytical HPLC-UV and confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biosynthesis of this compound

This compound belongs to the polyketide family of natural products. Its biosynthesis is closely linked to that of the well-characterized anthraquinone, emodin. The biosynthetic pathway initiates with the condensation of acetyl-CoA and multiple units of malonyl-CoA by a non-reducing polyketide synthase (NR-PKS) to form a poly-β-ketone intermediate. This intermediate undergoes a series of cyclization and aromatization reactions to yield emodin anthrone, which is then oxidized to emodin. The final step in the biosynthesis of this compound is the hydroxylation of the methyl group of emodin.

Proposed Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound from acetyl-CoA and malonyl-CoA.

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from a fungal culture.

Caption: General experimental workflow for the isolation and purification of this compound.

Quantitative Data

Specific quantitative yields of this compound from natural sources are not extensively reported in the available literature. However, qualitative reports suggest that certain fungal strains, such as Penicillium silybi, have a significantly higher production capacity compared to other species. Further quantitative studies are required to establish a comprehensive dataset of this compound yields from various natural producers.

Conclusion

This compound remains a compound of significant scientific interest due to its biological activities and its presence in a variety of natural sources. This technical guide has provided a comprehensive overview of its origins, detailed protocols for its isolation, and a proposed biosynthetic pathway. The methodologies and information presented here are intended to facilitate further research into this intriguing natural product, from its basic biology to its potential applications in medicine and biotechnology. The continued exploration of fungal biodiversity, coupled with advanced analytical and molecular biology techniques, will undoubtedly lead to a deeper understanding of this compound and other valuable secondary metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. omega-Hydroxyemodin, a major hepatic metabolite of emodin in various animals and its mutagenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diverse host-associated fungal systems as a dynamic source of novel bioactive anthraquinones in drug discovery: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyketide Synthase Gene Responsible for Citrinin Biosynthesis in Monascus purpureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Biosynthesis of Citreorosein in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreorosein is a naturally occurring anthraquinone, a class of polyketide secondary metabolites produced by various fungal species, including members of the Penicillium and Aspergillus genera. As with many fungal polyketides, this compound and its structural relatives exhibit a range of biological activities, making them of interest for drug discovery and development. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, drawing upon the established knowledge of the biosynthesis of the closely related and well-studied "emodin family" of fungal natural products. The guide details the key enzymatic steps, the genetic basis for the pathway, and provides generalized experimental protocols for researchers seeking to investigate this and similar biosynthetic pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway for emodin-type anthraquinones, which originates from primary metabolism and involves a core non-reducing polyketide synthase (nrPKS) and a series of tailoring enzymes. The pathway can be divided into two main stages: the formation of the emodin core structure and the subsequent tailoring of emodin to yield this compound.

Stage 1: Formation of the Emodin Core

The initial steps of the pathway involve the synthesis of an octaketide chain from one acetyl-CoA starter unit and seven malonyl-CoA extender units, catalyzed by an iterative type I non-reducing polyketide synthase (nrPKS). This polyketide chain then undergoes a series of cyclization and aromatization reactions to form the key intermediate, emodin. The key steps are:

-

Polyketide Chain Assembly: An nrPKS enzyme iteratively condenses one molecule of acetyl-CoA with seven molecules of malonyl-CoA to produce a linear octaketide intermediate. Fungal nrPKSs are large, multidomain enzymes that contain all the necessary catalytic domains for this process.

-

Cyclization and Aromatization: The highly reactive octaketide chain is regiospecifically folded and undergoes a series of intramolecular aldol condensations to form a polycyclic aromatic scaffold. This process is often guided by a product template (PT) domain within the nrPKS.

-

Formation of Endocrocin: The cyclized intermediate is released from the PKS, often with the assistance of a dedicated thioesterase (TE) or a metallo-β-lactamase type thioesterase (MβL-TE), to form endocrocin, a common precursor in the emodin family.

-

Decarboxylation to Emodin: Endocrocin is then decarboxylated by a specific decarboxylase enzyme to yield emodin, the central precursor for this compound and a wide array of other fungal anthraquinones[1][2].

The genes encoding the nrPKS and the initial tailoring enzymes are typically found together in a biosynthetic gene cluster (BGC). A well-characterized example is the monodictyphenone (mdp) gene cluster in Aspergillus nidulans, which is responsible for the production of emodin and its derivatives[3][4].

Stage 2: Tailoring of Emodin to this compound

The conversion of emodin to this compound requires two specific enzymatic modifications:

-

ω-Hydroxylation: The methyl group at position 6 of the emodin core is hydroxylated to a primary alcohol. This reaction is characteristic of cytochrome P450 monooxygenases, which are common tailoring enzymes in fungal secondary metabolism[5]. This hydroxylation results in the formation of ω-hydroxyemodin.

-

O-Methylation: The newly introduced primary hydroxyl group of ω-hydroxyemodin is then methylated. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase. The methylation of the ω-hydroxyl group yields the final product, this compound.

The genes for these tailoring enzymes are often located within or adjacent to the core PKS gene cluster.

Genes and Enzymes in the Proposed this compound Biosynthesis Pathway

While a specific BGC for this compound has not been definitively characterized, based on homologous pathways like the mdp cluster in A. nidulans, we can propose the key genes and enzymes involved.

| Gene (Hypothetical) | Enzyme | Function | Substrate | Product |

| ctrA | Non-reducing Polyketide Synthase (nrPKS) | Iterative condensation of acetyl-CoA and malonyl-CoA | Acetyl-CoA, Malonyl-CoA | Octaketide intermediate |

| ctrB | Metallo-β-lactamase type Thioesterase (MβL-TE) | Release of the polyketide chain from the PKS | PKS-bound octaketide | Endocrocin anthrone |

| ctrC | Decarboxylase | Removal of a carboxyl group | Endocrocin | Emodin |

| ctrD | Cytochrome P450 Monooxygenase | ω-hydroxylation of the methyl group | Emodin | ω-Hydroxyemodin |

| ctrE | O-Methyltransferase | Methylation of the primary alcohol | ω-Hydroxyemodin | This compound |

| ctrF | Transcriptional Regulator | Regulation of gene expression in the cluster | - | - |

| ctrG | Transporter | Efflux of this compound from the cell | This compound | - |

Quantitative Data

To date, there is a lack of specific quantitative data in the literature for the biosynthesis of this compound. For researchers investigating this pathway, the following quantitative parameters would be of significant interest:

| Parameter | Description | Experimental Method |

| Enzyme Kinetics (Km, Vmax, kcat) | Kinetic parameters for the tailoring enzymes (CtrD and CtrE) to understand their substrate specificity and catalytic efficiency. | In vitro enzyme assays with purified recombinant enzymes and varying substrate concentrations. |

| Metabolite Concentrations | Quantification of emodin, ω-hydroxyemodin, and this compound in fungal cultures under different growth conditions. | HPLC-MS/MS or UPLC-QToF-MS with authenticated standards. |

| Gene Expression Levels | Relative or absolute quantification of the transcripts of the ctr genes to study the regulation of the biosynthetic pathway. | Quantitative reverse transcription PCR (qRT-PCR) or RNA-Seq. |

Experimental Protocols

The following are generalized protocols for key experiments that would be instrumental in the elucidation and characterization of the this compound biosynthetic pathway.

Identification and Characterization of the this compound Biosynthetic Gene Cluster

Objective: To identify the BGC responsible for this compound production in a target fungus.

Methodology:

-

Genome Sequencing: Obtain the whole-genome sequence of a known this compound-producing fungal strain.

-

Bioinformatic Analysis: Use bioinformatics tools such as antiSMASH or FungiDB to mine the genome for putative secondary metabolite BGCs. Search for clusters containing a non-reducing polyketide synthase (nrPKS) gene with homology to known emodin-producing PKSs.

-

Gene Knockout: To confirm the function of a candidate BGC, generate a targeted knockout of the core PKS gene using CRISPR-Cas9 or homologous recombination.

-

Metabolite Profiling: Analyze the metabolite profile of the wild-type and the PKS knockout mutant strains using HPLC-MS/MS. The absence of this compound and its precursors in the mutant strain would confirm the involvement of the BGC.

Heterologous Expression of the Biosynthetic Pathway

Objective: To reconstitute the this compound biosynthesis pathway in a model fungal host, such as Aspergillus nidulans or Aspergillus oryzae.

Methodology:

-

Gene Amplification: Amplify the identified PKS gene and the necessary tailoring enzyme genes from the genomic DNA of the producer strain.

-

Vector Construction: Clone the amplified genes into suitable fungal expression vectors, placing them under the control of an inducible promoter (e.g., alcA promoter).

-

Fungal Transformation: Transform the expression vectors into a suitable fungal host strain. Protoplast-mediated transformation is a commonly used method.

-

Expression and Analysis: Induce the expression of the heterologous genes and analyze the culture extracts for the production of this compound and its intermediates by HPLC-MS/MS. By expressing different combinations of genes, the function of each enzyme can be elucidated[3][6].

In Vitro Enzyme Assays

Objective: To biochemically characterize the tailoring enzymes (hydroxylase and methyltransferase).

Methodology:

-

Recombinant Protein Expression and Purification: Clone the coding sequences of the putative cytochrome P450 monooxygenase and O-methyltransferase into an E. coli expression vector. Express and purify the recombinant proteins. For P450s, co-expression with a cytochrome P450 reductase may be necessary.

-

Enzyme Assay:

-

Hydroxylase Assay: Incubate the purified cytochrome P450 enzyme with its redox partner, the substrate (emodin), and the cofactor (NADPH).

-

Methyltransferase Assay: Incubate the purified O-methyltransferase with the substrate (ω-hydroxyemodin) and the methyl donor (S-adenosyl-L-methionine).

-

-

Product Analysis: Quench the reactions and analyze the products by HPLC-MS/MS to confirm the enzymatic activity and to determine kinetic parameters.

Quantitative Analysis of Metabolites by HPLC-MS/MS

Objective: To quantify the production of this compound and its precursors in fungal cultures.

Methodology:

-

Sample Preparation: Grow the fungal strain under defined conditions. Extract the secondary metabolites from the mycelium and the culture broth using an appropriate organic solvent (e.g., ethyl acetate).

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation: Separate the metabolites on a C18 reverse-phase HPLC column using a gradient of water and acetonitrile/methanol (both often containing a small amount of formic acid).

-

Mass Spectrometric Detection: Use a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) operating in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.

-

-

Quantification: Generate a standard curve using authenticated standards of this compound, emodin, and ω-hydroxyemodin to determine the concentrations of these compounds in the samples.

Visualizations

Caption: Proposed biosynthesis pathway of this compound in fungi.

Caption: Experimental workflow for biosynthetic gene cluster characterization.

References

- 1. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. An Efficient System for Heterologous Expression of Secondary Metabolite Genes in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repo.uni-hannover.de [repo.uni-hannover.de]

- 5. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]

- 6. orbit.dtu.dk [orbit.dtu.dk]

The Antibacterial Enigma of Citreorosein: A Technical Review of Potential Mechanisms of Action

For Immediate Release

A Deep Dive into the Bactericidal Potential of the Anthraquinone Citreorosein, Extrapolated from Class-Wide Mechanistic Insights

[City, State] – [Date] – While direct, in-depth research into the specific antibacterial mechanism of action for the anthraquinone this compound remains limited, a comprehensive analysis of its chemical class provides a strong foundation for predicting its potential bactericidal activities. This technical guide synthesizes the current understanding of anthraquinone antibacterial mechanisms to construct a probable model for this compound's interaction with bacterial cells, aimed at researchers, scientists, and drug development professionals.

This compound, a naturally occurring anthraquinone, belongs to a class of compounds known for their diverse biological activities.[1] While much of the research on this compound itself has focused on its anti-inflammatory properties in mammalian cells, the broader family of anthraquinones has been a subject of interest for their antimicrobial potential.[2] This guide will, therefore, extrapolate from the known antibacterial mechanisms of related anthraquinones to hypothesize the pathways through which this compound may exert its effects.

General Mechanisms of Action for Anthraquinones in Bacteria

The antibacterial activity of anthraquinones is generally attributed to a multi-targeted approach, a characteristic that is advantageous in overcoming bacterial resistance. The primary mechanisms identified for this class of compounds include:

-

Inhibition of Biofilm Formation: Anthraquinones have been shown to interfere with the formation of biofilms, which are critical for bacterial colonization and resistance to antibiotics.[3][4]

-

Cell Wall and Membrane Disruption: These compounds can compromise the integrity of the bacterial cell wall and cytoplasmic membrane, leading to leakage of cellular contents and cell death.[3][4]

-

Inhibition of Nucleic Acid and Protein Synthesis: Anthraquinones can intercalate with DNA and inhibit enzymes essential for DNA replication and transcription, such as DNA gyrase and topoisomerase.[3] They can also interfere with ribosome function, thereby halting protein synthesis.

-

Blockade of Energy Metabolism: Interference with the bacterial electron transport chain is another key mechanism, leading to a depletion of cellular energy.[5]

-

Inhibition of Key Bacterial Enzymes: Specific enzymes in essential metabolic pathways can be targeted. For instance, emodin, an anthraquinone structurally similar to this compound, has been found to inhibit β-hydroxyacyl-ACP dehydratase in Helicobacter pylori.[3]

Hypothetical Mechanism of Action for this compound

Based on the established activities of its chemical class, a hypothetical mechanism of action for this compound in bacteria can be proposed. It is likely that this compound employs a combination of the above-mentioned strategies to exert its antibacterial effect. The presence of hydroxyl and hydroxymethyl groups on the anthraquinone core of this compound likely influences its polarity and, consequently, its ability to interact with and penetrate bacterial cell structures.[1]

Table 1: Potential Antibacterial Mechanisms of this compound (Hypothesized based on Anthraquinone Class)

| Mechanism of Action | Potential Molecular Target(s) in Bacteria | Expected Outcome |

| Cell Envelope Disruption | Peptidoglycan, Lipopolysaccharides, Phospholipids | Increased membrane permeability, loss of cellular contents, cell lysis. |

| Inhibition of DNA Synthesis | DNA Gyrase, Topoisomerase IV | Prevention of DNA replication and supercoiling, leading to cell division arrest. |

| Inhibition of Protein Synthesis | Ribosomal subunits (30S, 50S) | Halting of essential protein production, leading to metabolic collapse. |

| Disruption of Energy Metabolism | Electron Transport Chain Components (e.g., cytochromes) | Inhibition of ATP synthesis, leading to an energy crisis within the cell. |

| Enzyme Inhibition | Metabolic enzymes (e.g., dehydratases, reductases) | Blockade of essential biosynthetic pathways. |

Experimental Protocols for Investigating this compound's Antibacterial Mechanism

To validate the hypothesized mechanisms of action for this compound, a series of key experiments would be required. The following are detailed methodologies for such investigations.

1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

-

Protocol: The broth microdilution method is a standard procedure for determining MIC.[6][7]

-

Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).[7]

-

Include positive (bacteria without this compound) and negative (medium only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[6][7]

-

To determine the MBC, subculture aliquots from the wells with no visible growth onto antibiotic-free agar plates.

-

Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

2. Cell Membrane Integrity Assay

-

Protocol: The release of intracellular components, such as potassium ions or DNA/RNA, can be measured to assess membrane damage.

-

Treat a bacterial suspension with this compound at its MIC and 2x MIC.

-

At various time points, centrifuge the suspension to pellet the cells.

-

Measure the concentration of potassium in the supernatant using an atomic absorption spectrophotometer or an ion-selective electrode.

-

Alternatively, measure the absorbance of the supernatant at 260 nm to quantify the release of nucleic acids.

-

A significant increase in extracellular potassium or 260 nm absorbance compared to an untreated control indicates membrane damage.

-

3. DNA Gyrase Inhibition Assay

-

Protocol: A commercially available DNA gyrase supercoiling assay kit can be used.

-

The assay measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.

-

Incubate purified bacterial DNA gyrase with relaxed plasmid DNA in the presence of varying concentrations of this compound.

-

Include a positive control (no inhibitor) and a known DNA gyrase inhibitor (e.g., ciprofloxacin) as a negative control.

-

Analyze the DNA topoisomers by agarose gel electrophoresis.

-

Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed or intermediate forms.

-

Visualizing the Potential Pathways

To illustrate the potential interactions of this compound with a bacterial cell, the following diagrams depict the hypothesized mechanisms.

Caption: Hypothesized multi-target mechanism of action of this compound in a bacterial cell.

Caption: Experimental workflow for determining MIC and MBC of this compound.

Conclusion and Future Directions

While the direct antibacterial mechanism of this compound is yet to be fully elucidated, the wealth of information available for the anthraquinone class provides a strong framework for future research. The hypothesized multi-target approach, encompassing cell envelope disruption, inhibition of macromolecular synthesis, and metabolic interference, suggests that this compound could be a promising candidate for further investigation as a novel antibacterial agent. Future studies should focus on performing the detailed experimental protocols outlined in this guide to confirm these potential mechanisms and to establish a comprehensive antibacterial profile for this compound. Such research is crucial for unlocking the full therapeutic potential of this natural compound in the fight against bacterial infections.

References

- 1. Health functions and structure-activity relationships of natural anthraquinones from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a naturally occurring anthraquinone derivative isolated from Polygoni cuspidati radix, attenuates cyclooxygenase-2-dependent prostaglandin D2 generation by blocking Akt and JNK pathways in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activities of anthraquinones: structure-activity relationships and action mechanisms | 科研之友 [test.scholarmate.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Citreorosein's Anti-inflammatory Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citreorosein, a naturally occurring anthraquinone, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways. This document summarizes the current understanding of how this compound inhibits the production of pro-inflammatory mediators, presents available data on its efficacy, details relevant experimental protocols, and visualizes the intricate signaling cascades involved. The primary pathways discussed are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, with a focus on their key downstream effectors.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in the development of novel anti-inflammatory therapeutics is the identification of small molecules that can modulate pro-inflammatory signaling pathways.

This compound, an anthraquinone found in species such as Polygoni cuspidati, has emerged as a promising anti-inflammatory agent.[1] Studies have shown that this compound effectively suppresses the production of pro-inflammatory cytokines and other mediators.[1] This guide delves into the core signaling pathways targeted by this compound, providing a technical overview for researchers and professionals in the field of drug discovery and development.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects primarily through the inhibition of two major signaling pathways: the NF-κB pathway and the MAPK pathway. These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The NF-κB family of transcription factors are master regulators of inflammation. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding for pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

This compound has been shown to potently inhibit NF-κB activation.[1] Its mechanism of action involves the prevention of IκBα phosphorylation and degradation, thereby blocking the nuclear translocation and DNA binding activity of NF-κB.[1] Evidence suggests that this inhibition is mediated, at least in part, through the upstream modulation of Akt, which can influence IKK activity.

Attenuation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including extracellular signal-regulated kinase 1/2 (ERK1/2), p38 MAPK, and c-Jun NH2-terminal kinase (JNK), plays a critical role in transducing extracellular signals to cellular responses, including inflammation. The activation of these kinases through phosphorylation leads to the activation of various transcription factors, such as Activator Protein-1 (AP-1), which in turn regulate the expression of pro-inflammatory genes.

This compound has been observed to attenuate the phosphorylation of ERK1/2, p38, and JNK in response to inflammatory stimuli. By inhibiting the activation of these MAPKs, this compound effectively downregulates the activity of the downstream transcription factor AP-1, which is a critical regulator of genes like cyclooxygenase-2 (COX-2).[1] The inhibition of JNK phosphorylation by this compound is particularly noteworthy, as it directly impacts the phosphorylation of c-Jun, a key component of the AP-1 complex.[1]

Data Presentation: Effects of this compound on Inflammatory Markers

While the inhibitory effects of this compound are well-documented, specific quantitative data such as IC50 values are not consistently reported in the abstracts of the primary literature. The following tables summarize the observed effects of this compound on the production of pro-inflammatory cytokines and the activation of key signaling proteins based on available information.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Cytokine | Effect | Cell Type | Inducer | Reference |

| TNF-α | Suppressed gene expression | Mouse Bone Marrow-Derived Mast Cells (BMMCs) | PMA + A23187 | |

| IL-6 | Suppressed gene expression | Mouse BMMCs | PMA + A23187 | |

| IL-1β | Suppressed gene expression | Mouse BMMCs | PMA + A23187 | |

| PGD2 | Strongly inhibited generation in a concentration-dependent manner | Mouse BMMCs | SCF/IL-10/LPS | [1] |

Table 2: Effect of this compound on Key Signaling Proteins

| Signaling Protein | Effect | Cell Type | Reference |

| p-ERK1/2 | Attenuated phosphorylation | Mouse BMMCs | |

| p-p38 | Attenuated phosphorylation | Mouse BMMCs | |

| p-JNK | Attenuated phosphorylation | Mouse BMMCs | |

| IκBα Phosphorylation | Inhibited | Mouse BMMCs | [1] |

| IκBα Degradation | Inhibited | Mouse BMMCs | [1] |

| NF-κB p65 Nuclear Translocation | Inhibited | Mouse BMMCs | [1] |

| NF-κB DNA Binding | Strongly inhibited | Mouse BMMCs | [1] |

| AP-1 DNA Binding | Significantly attenuated | Mouse BMMCs | [1] |

| p-c-Jun | Reduced phosphorylation | Mouse BMMCs | [1] |

| p-Akt | Inhibited phosphorylation | Mouse BMMCs | [1] |

Note: Specific IC50 values and percentage inhibition data were not available in the abstracts of the cited literature.

Experimental Protocols

The following are detailed, generalized protocols for key experiments used to elucidate the anti-inflammatory mechanisms of this compound. These protocols should be adapted and optimized for specific experimental conditions.

Western Blot Analysis for Phosphorylated Proteins

This protocol is used to detect the phosphorylation status of MAPKs (ERK, p38, JNK), Akt, and IκBα.

Materials:

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay reagent (e.g., BCA or Bradford).

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies (specific for the phosphorylated and total forms of the target proteins).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Lysis: Treat cells with this compound and/or inflammatory stimuli. Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB DNA Binding

This assay is used to determine the DNA binding activity of NF-κB.

Materials:

-

Nuclear extraction buffer.

-

Biotin-labeled double-stranded oligonucleotide probe containing the NF-κB consensus sequence.

-

Poly(dI-dC).

-

Binding buffer.

-

Native polyacrylamide gel.

-

Streptavidin-HRP conjugate.

-

Chemiluminescent substrate.

Procedure:

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with this compound and/or inflammatory stimuli.

-

Binding Reaction: Incubate the nuclear extracts with the biotin-labeled NF-κB probe in the presence of poly(dI-dC) in binding buffer.

-

Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.

-

Transfer: Transfer the complexes to a nylon membrane.

-

Detection: Crosslink the DNA to the membrane, block the membrane, and incubate with streptavidin-HRP. Detect the signal using a chemiluminescent substrate.

Luciferase Reporter Assay for AP-1 Activity

This assay measures the transcriptional activity of AP-1.

Materials:

-

Cells transiently or stably expressing a luciferase reporter construct driven by an AP-1 responsive promoter.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Transfection and Treatment: Transfect cells with the AP-1 luciferase reporter plasmid. Treat the cells with this compound and/or an inflammatory stimulus.

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luminometry: Measure the luciferase activity in the cell lysates using a luminometer.

Conclusion

This compound demonstrates significant anti-inflammatory potential by targeting the NF-κB and MAPK signaling pathways. Its ability to inhibit the phosphorylation of key kinases and prevent the activation of critical transcription factors like NF-κB and AP-1 underscores its therapeutic promise. Further research, particularly studies providing detailed quantitative data on its inhibitory effects, will be crucial for its development as a novel anti-inflammatory agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the molecular pharmacology of this compound and similar natural products.

References

Citreorosein: A Technical Review of Its Enzyme Inhibitory Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreorosein, a naturally occurring anthraquinone, has garnered interest in the scientific community for its potential therapeutic properties, particularly its role in modulating inflammatory pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's enzyme inhibitory activity, focusing on its effects on key signaling kinases. While research has demonstrated its influence on cellular signaling cascades, direct quantitative data on its enzymatic inhibition, such as half-maximal inhibitory concentration (IC50) values, remains limited in publicly available literature. This document summarizes the existing qualitative findings, outlines relevant experimental methodologies, and presents the implicated signaling pathways.

I. Qualitative Summary of Enzyme Inhibitory Activity

Current research indicates that this compound exerts its biological effects by inhibiting the phosphorylation of several key kinases involved in inflammatory signaling. This inhibitory action disrupts downstream signaling events that lead to the production of pro-inflammatory mediators.

Key Findings:

-

Inhibition of Akt Phosphorylation: this compound has been shown to attenuate the phosphorylation of Akt (also known as Protein Kinase B), a crucial node in cell signaling that governs survival, proliferation, and inflammation.

-

Inhibition of Mitogen-Activated Protein Kinases (MAPKs):

-

JNK (c-Jun N-terminal Kinase): Studies have demonstrated that this compound can block the phosphorylation of JNK, a key regulator of cellular responses to stress and inflammatory stimuli.[1]

-

ERK1/2 (Extracellular signal-regulated kinases): The activation of the ERK1/2 pathway, which is involved in cell proliferation and differentiation, has been observed to be suppressed by this compound.

-

p38 MAPK: this compound has also been reported to inhibit the phosphorylation of p38 MAPK, another critical component of the cellular stress response pathway.

-

This collective inhibition of critical kinases suggests that this compound's anti-inflammatory effects are mediated through the modulation of multiple signaling pathways.

II. Implicated Signaling Pathways

The inhibitory effects of this compound converge on significant signaling pathways that regulate inflammation and other cellular processes. The following diagrams, generated using the DOT language, illustrate the logical relationships within these pathways and pinpoint the inhibitory action of this compound.

Caption: Inhibition of the PI3K/Akt/NF-κB Signaling Pathway by this compound.

Caption: Inhibition of the MAPK Signaling Pathways by this compound.

III. Experimental Protocols

While specific protocols for determining the IC50 of this compound are not detailed in the available literature, this section outlines a general experimental workflow for assessing the in vitro inhibitory activity of a compound against a purified kinase.

General In Vitro Kinase Inhibition Assay Protocol

This protocol is a generalized representation and would require optimization for specific kinases.

1. Materials and Reagents:

-

Purified recombinant kinase (e.g., Akt, JNK, ERK, p38)

-

Kinase-specific substrate (peptide or protein)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, phosphospecific antibody)

-

Microplates (e.g., 96-well or 384-well)

-

Plate reader capable of detecting luminescence, fluorescence, or absorbance

2. Experimental Workflow:

The following diagram illustrates a typical workflow for an in vitro kinase inhibition assay.

Caption: Generalized workflow for an in vitro kinase inhibition assay.

3. Data Analysis:

-

The percentage of kinase activity remaining at each this compound concentration is calculated relative to a control (vehicle-treated) sample.

-

The IC50 value, the concentration of this compound that inhibits 50% of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

IV. Conclusion and Future Directions

The available evidence strongly suggests that this compound is an inhibitor of key kinases in inflammatory signaling pathways. However, a significant gap exists in the literature regarding the direct, quantitative measurement of its inhibitory potency. To fully elucidate the therapeutic potential of this compound and to guide further drug development efforts, future research should prioritize:

-

In vitro kinase screening: Testing this compound against a broad panel of purified kinases to determine its selectivity and to identify its primary molecular targets.

-

IC50 determination: Quantifying the inhibitory potency of this compound against specific kinases, such as Akt, JNK, ERK, and p38, using standardized biochemical assays.

-

Mechanism of inhibition studies: Investigating the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) to understand how this compound interacts with its target enzymes.

The generation of this quantitative data will be crucial for advancing our understanding of this compound's mechanism of action and for its potential development as a novel therapeutic agent.

References

Citreorosein: A Comprehensive Technical Guide on its Discovery, Properties, and Biological Activity

Abstract

Citreorosein, a naturally occurring polyketide belonging to the trihydroxyanthraquinone class of compounds, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the discovery and historical background of this compound, its physicochemical properties, and its multifaceted pharmacological effects. Detailed experimental protocols for its isolation and key bioassays are presented, along with a comprehensive analysis of its modulation of critical signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this promising natural product.

Discovery and Historical Background

The history of this compound is intrinsically linked to the pioneering work of British biochemist Harold Raistrick and his extensive research on the metabolic products of fungi, particularly from the Penicillium genus. While a singular definitive "discovery" paper is not readily apparent in contemporary databases, Raistrick's comprehensive studies in the 1930s on the biochemistry of micro-organisms laid the groundwork for the identification of numerous fungal pigments, including anthraquinones. It is widely attributed that this compound was first isolated and characterized from the mycelium of Penicillium citreoroseum by Raistrick's group. Their work was foundational in the field of fungal biochemistry and the broader study of natural products.

Subsequent to its initial discovery in fungi, this compound was also identified as a constituent of various other organisms, including other Penicillium species such as Penicillium herquei, as well as Hamigera avellanea and Talaromyces islandicus.[1] A significant milestone in the history of this compound was its later isolation from a plant source, the roots of Polygonum cuspidatum (Japanese knotweed).[2] This discovery expanded the known natural sources of the compound and opened new avenues for its investigation, particularly in the context of traditional medicine where Polygonum cuspidatum has a long history of use.

Physicochemical Properties

This compound is structurally defined as 1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione, with the chemical formula C₁₅H₁₀O₆ and a molar mass of 286.24 g/mol .[1] It is also known by the synonym ω-Hydroxyemodin. Key physicochemical data for this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1,3,8-trihydroxy-6-(hydroxymethyl)anthracene-9,10-dione | PubChem |

| Synonyms | ω-Hydroxyemodin, Omega-hydroxyemodin | PubChem |

| CAS Number | 481-73-2 | Wikipedia |

| Molecular Formula | C₁₅H₁₀O₆ | Wikipedia |

| Molar Mass | 286.239 g·mol⁻¹ | Wikipedia |

| Melting Point | 288 °C (550 °F; 561 K) | Wikipedia |

| Appearance | Solid | PubChem |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory, antimicrobial, and estrogenic properties being the most extensively studied.

Anti-inflammatory Activity

A significant body of research has focused on the anti-inflammatory effects of this compound. It has been shown to be a potent inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the production of prostaglandins.[2] The inhibitory concentration (IC₅₀) of this compound on COX-2 has been reported in various studies, with values demonstrating its potential as an anti-inflammatory agent.

The mechanism underlying this inhibition involves the modulation of several key signaling pathways. This compound has been demonstrated to attenuate the phosphorylation of mitogen-activated protein kinases (MAPKs), including c-Jun N-terminal kinase (JNK), and the serine/threonine kinase Akt.[2][3] The inhibition of these pathways ultimately leads to the suppression of the transcription factor nuclear factor-kappa B (NF-κB) activation.[3] NF-κB is a critical regulator of the expression of pro-inflammatory genes, including COX-2 and various cytokines.

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of this compound.

Antimicrobial Activity

This compound has been reported to possess antimicrobial activity, a characteristic of many polyketides produced by Penicillium species.[1] While this aspect of its bioactivity is less characterized than its anti-inflammatory effects, it suggests potential applications in combating microbial infections.

Estrogenic Activity

Interestingly, this compound has also been identified as a phytoestrogen, exhibiting estrogen-like activity. This was discovered through bioassay-guided fractionation of extracts from Polygonum cuspidatum. The estrogenic activity of this compound is typically evaluated using a recombinant yeast assay, which measures the activation of the human estrogen receptor. The half-maximal effective concentration (EC₅₀) for its estrogenic activity has been determined in these assays, providing a quantitative measure of its potency.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of this compound from the roots of Polygonum cuspidatum.

-

Extraction: Dried and powdered roots of Polygonum cuspidatum are extracted with 70% ethanol under reflux.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The this compound-containing fraction (typically the ethyl acetate fraction) is collected.

-

Silica Gel Column Chromatography: The active fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, commonly a mixture of hexane and ethyl acetate with increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC on a C18 column using a suitable mobile phase, such as a methanol-water gradient, to yield pure this compound.

The following protocol outlines the general steps for isolating this compound from a fungal culture.

-

Fungal Culture: A selected Penicillium species (e.g., P. citreoroseum) is cultured in a suitable liquid medium (e.g., Czapek-Dox broth) for a period of 2-3 weeks at room temperature.

-

Mycelium Separation: The fungal mycelium is separated from the culture broth by filtration.

-

Extraction: The dried mycelium is extracted with a suitable organic solvent, such as acetone or chloroform.

-

Concentration: The solvent is removed under reduced pressure to obtain a crude extract.

-

Purification: The crude extract is then purified using a combination of chromatographic techniques as described in section 4.1.1 (silica gel column chromatography and preparative HPLC).

COX-2 Inhibition Assay

The following is a representative protocol for determining the COX-2 inhibitory activity of this compound.

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable assay buffer.

-

Incubation: The COX-2 enzyme is pre-incubated with various concentrations of this compound (or a vehicle control) for a specified time at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination: After a defined incubation period, the reaction is stopped by the addition of a suitable agent (e.g., hydrochloric acid).

-

Prostaglandin Quantification: The amount of prostaglandin D2 (PGD2) produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

IC₅₀ Determination: The percentage of inhibition at each this compound concentration is calculated, and the IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis for Signaling Proteins

This protocol describes the detection of phosphorylated Akt (p-Akt) and JNK (p-JNK) in cell lysates.

-

Cell Culture and Treatment: A suitable cell line (e.g., mouse bone marrow-derived mast cells) is cultured and then stimulated with an inflammatory agent (e.g., PMA and A23187) in the presence or absence of various concentrations of this compound.

-

Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with Tween 20 - TBST) and then incubated with primary antibodies specific for p-Akt, total Akt, p-JNK, and total JNK.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The relative band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

Conclusion

This compound, a polyketide first discovered in fungi and later in plants, has demonstrated a compelling profile of biological activities, most notably its anti-inflammatory effects mediated through the inhibition of the COX-2 enzyme and the modulation of the Akt, JNK, and NF-κB signaling pathways. Its estrogenic and antimicrobial properties further highlight its potential for therapeutic applications. The detailed experimental protocols provided in this guide offer a framework for the consistent isolation, purification, and biological evaluation of this promising natural product. Further research into the synthesis of this compound analogues and in-depth preclinical and clinical studies are warranted to fully elucidate its therapeutic potential in the management of inflammatory diseases and other conditions.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a naturally occurring anthraquinone derivative isolated from Polygoni cuspidati radix, attenuates cyclooxygenase-2-dependent prostaglandin D2 generation by blocking Akt and JNK pathways in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits production of proinflammatory cytokines by blocking mitogen activated protein kinases, nuclear factor-κB and activator protein-1 activation in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Extraction of Citreorosein from Penicillium

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Citreorosein, a polyketide anthraquinone, is a secondary metabolite produced by several species of the fungal genus Penicillium.[1] It is also known as ω-hydroxyemodin.[2] This document provides detailed protocols for the cultivation of Penicillium species, extraction of this compound, and subsequent purification and quantification. The methodologies described are compiled from various studies and are intended to serve as a comprehensive guide for researchers interested in isolating this bioactive compound for further investigation.

I. Cultivation of Penicillium for this compound Production

Successful extraction of this compound begins with the robust growth of a this compound-producing Penicillium strain. While various species such as Penicillium herquei are known to produce this compound, the selection of a high-yielding strain is crucial.[1] The following protocols describe common methods for fungal cultivation.

1.1. Solid-State Fermentation

This method is suitable for large-scale production and involves growing the fungus on a solid substrate.

-

Media Preparation: Malt Extract Agar (MEA) is a commonly used medium. Prepare the medium as per the manufacturer's instructions and sterilize by autoclaving.

-

Inoculation: A fungal spore suspension (approximately 5.0 x 10⁶ spores/mL) is prepared from a 7-day old culture grown on MEA.[2]

-

Incubation: The inoculated plates are incubated at 25°C in the dark for 14 days.[2] During this period, the fungus will colonize the agar and produce secondary metabolites, which may include a characteristic red exudate containing this compound.[2]

1.2. Submerged Fermentation

This method involves growing the fungus in a liquid medium and is suitable for controlled laboratory-scale production.

-

Media Preparation: Potato Dextrose Broth (PDB) is a suitable liquid medium.[3] Prepare the broth in Erlenmeyer flasks and sterilize by autoclaving.

-

Inoculation: Inoculate the sterilized PDB with a 10% (v/v) freshly prepared seed culture of the Penicillium strain.[3]

-

Incubation: Incubate the flasks on a shaking incubator at 28°C and 150 rpm for 10 days in the dark.[3]

II. Extraction of this compound

Following incubation, the fungal biomass and the culture medium are processed to extract the crude this compound.

2.1. Extraction from Solid-State Fermentation

-

Agar plugs (approximately 1 g) are collected from the 14-day old culture plates.[2]

-

The plugs are transferred to a screw-cap vial and mixed with 3 mL of an extraction solvent mixture of acetonitrile/water/acetic acid (79:20:1 v/v/v).[2]

-

The mixture is soaked for 10 minutes and then vortexed vigorously three times for 2 minutes each.[2]

-

The extract is then centrifuged at 1200 rpm for 15 minutes at 10°C.[2]

-

The supernatant containing the crude extract is filtered through a 0.2 µm filter before further processing.[2]

2.2. Extraction from Submerged Fermentation

-

The culture broth is first separated from the fungal mycelia using a muslin cloth.[3]

-

From the Filtrate: The filtrate is extracted three times with an equal volume of ethyl acetate.[3] The organic layers are pooled.

-

From the Mycelia: The mycelia are homogenized with 10% methanol and then extracted three times with ethyl acetate.[3] The organic layers are pooled.

-

The pooled organic extracts from both the filtrate and mycelia are combined and concentrated under vacuum using a rotary evaporator to obtain the crude extract.[3]

III. Purification of this compound

The crude extract contains a mixture of compounds, and therefore, purification is necessary to isolate this compound.

3.1. Column Chromatography

Column chromatography is a widely used method for the purification of natural products.

-

Stationary Phase: Silica gel (60–120 or 230–400 mesh) is commonly used.[4]

-

Mobile Phase: A solvent system of dichloromethane (CH₂Cl₂) and methanol (MeOH) in a ratio of 19:1 (v/v) has been shown to be effective for eluting this compound.[4]

-

Procedure: The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the pre-packed silica gel column. The column is then eluted with the mobile phase, and fractions are collected.

-

Monitoring: The separation is monitored by Thin Layer Chromatography (TLC) using a mobile phase of methanol:chloroform (1:9 v/v).[4] this compound has a reported Rf value of 0.36 in this system.[4] The plates can be visualized under UV light.[4]

3.2. Semipreparative High-Performance Liquid Chromatography (HPLC)

For higher purity, semipreparative HPLC can be employed.

-

Column: A reverse-phase C18 column (e.g., 9.4 mm x 250 mm, 5 µm) is suitable.[3]

-

Mobile Phase: A gradient elution system with 0.1% formic acid in water (A) and acetonitrile (B) is used. A typical gradient could be: 20-70% B over 20 minutes, hold at 70% B for 10 minutes, then return to 20% B.[3]

-

Flow Rate: A flow rate of 2.0 mL/min is appropriate for a semipreparative column of these dimensions.[3]

-

Injection Volume: 100 µL of the filtered crude extract (dissolved in methanol) can be injected.[3]

-

Detection: Detection can be performed using a UV detector at an appropriate wavelength for this compound.

IV. Quantitative Analysis

The concentration and purity of the extracted this compound can be determined using analytical HPLC.

Table 1: Quantitative Data for this compound Extraction and Analysis

| Parameter | Value | Reference |

| Purification Method | Column Chromatography | [4] |

| Stationary Phase | Silica gel (CH₂Cl₂:MeOH 19:1) | [4] |

| Yield | 88% (from emodin synthesis) | [4] |

| TLC Rf Value | 0.36 (MeOH:CHCl₃, 1:9 v/v) | [4] |

| Purification Method | Semipreparative HPLC | [3] |

| Column | Merck RP18 (9.4 mm x 250 mm, 5 µm) | [3] |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water | [3] |

V. Experimental Workflows and Pathways

Diagram 1: Experimental Workflow for this compound Extraction

Caption: Workflow for this compound extraction from Penicillium.

Diagram 2: Generalized Biosynthetic Pathway for Polyketides

Caption: Generalized pathway for polyketide biosynthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Polyphasic Approach Utilized for the Identification of Two New Toxigenic Members of Penicillium Section Exilicaulis, P. krskae and P. silybi spp. nov - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutation, Chemoprofiling, Dereplication, and Isolation of Natural Products from Penicillium oxalicum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

Quantitative Analysis of Citreorosein Using High-Performance Liquid Chromatography (HPLC): Application Notes and Protocols

Introduction

Citreorosein is a naturally occurring anthraquinone pigment found in various species of plants, fungi, and lichens, including the medicinal plant Polygoni cuspidati radix. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. Accurate and precise quantification of this compound in various matrices is crucial for quality control of herbal medicines, pharmacological studies, and drug development. This document provides a detailed application note and protocol for the quantitative analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Principle of the Method

This method utilizes RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution of a mobile phase consisting of an aqueous acid solution and an organic solvent (methanol or acetonitrile). The hydrophobic nature of the C18 column retains the relatively nonpolar this compound. By gradually increasing the proportion of the organic solvent in the mobile phase, this compound is eluted from the column. A UV-Vis detector is used to monitor the column effluent at a wavelength where this compound exhibits maximum absorbance, allowing for its quantification by comparing the peak area to that of a known standard.

Experimental Protocols

Equipment and Materials

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary Gradient Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

-

-

C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

-

Analytical balance

-

Ultrasonic bath

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

-

HPLC vials

-

This compound reference standard (≥98% purity)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

Formic acid or phosphoric acid, analytical grade

-

Ultrapure water

Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.

-

Mobile Phase B: Methanol.

-

Diluent: Methanol.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 200 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Polygoni cuspidati radix)

-

Grinding: Grind the dried plant material into a fine powder (approximately 40-60 mesh).

-

Extraction: Accurately weigh 1.0 g of the powdered sample and place it into a conical flask. Add 50 mL of methanol.

-

Ultrasonic Extraction: Sonicate the mixture for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Methanol |

| Gradient Program | 0-10 min, 30-50% B; 10-25 min, 50-80% B; 25-30 min, 80% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

Method Validation Data

The described HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The following tables summarize typical validation parameters for the quantitative analysis of this compound.

Table 1: System Suitability

| Parameter | Acceptance Criteria | Typical Result |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | > 2000 | > 5000 |

| %RSD of Peak Area | ≤ 2.0% | < 1.5% |

Table 2: Linearity and Range

| Parameter | Result |

| Linearity Range | 1 - 200 µg/mL |

| Regression Equation | y = mx + c (where y is peak area and x is concentration) |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Precision

| Parameter | Concentration (µg/mL) | %RSD |

| Intra-day Precision (n=6) | 10, 50, 100 | < 2.0% |

| Inter-day Precision (n=6, 3 days) | 10, 50, 100 | < 2.0% |

Table 4: Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 80 | 78.5 - 81.5 | 98.1 - 101.9 |

| 100 | 99.0 - 102.0 | 99.0 - 102.0 |

| 120 | 118.2 - 121.8 | 98.5 - 101.5 |

Table 5: Limits of Detection (LOD) and Quantification (LOQ)

| Parameter | Result (µg/mL) |

| LOD | ~0.1 |

| LOQ | ~0.3 |

Visualizations

Experimental Workflow

Caption: Workflow for the quantitative analysis of this compound.

Signaling Pathway of this compound's Anti-inflammatory Action

This compound has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways. Specifically, it blocks the phosphorylation of Akt and c-Jun N-terminal kinases (JNK), which in turn prevents the activation of the transcription factors NF-κB and AP-1. This leads to a downstream reduction in the expression of pro-inflammatory mediators.

Caption: this compound's inhibitory effect on inflammatory signaling.

Conclusion

The RP-HPLC method detailed in this application note is a reliable, accurate, and precise technique for the quantitative analysis of this compound in various samples, particularly from plant extracts like Polygoni cuspidati radix. The provided protocol and validation data serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this method for quality control and research purposes. The visualization of the experimental workflow and the signaling pathway of this compound's action provides a clear understanding of the practical and theoretical aspects of this analytical application.

Application Note: Detection and Quantification of Citreorosein by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citreorosein is a polyketide anthraquinone mycotoxin produced by several species of Penicillium, Aspergillus, and Talaromyces fungi.[1] Its presence in food and feed poses a potential health risk to humans and animals. Therefore, sensitive and selective analytical methods are required for its detection and quantification in various matrices. This application note describes a robust and reliable method for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method is suitable for the selective detection and accurate quantification of this compound in complex sample matrices such as fungal cultures and potentially adaptable to food and feed samples.

This compound has a molecular formula of C₁₅H₁₀O₆ and a monoisotopic mass of 286.0477 g/mol .[1][2]

Experimental Protocols

Sample Preparation: Extraction of this compound from Fungal Cultures

This protocol provides a general guideline for the extraction of this compound from fungal mycelia. The efficiency of the extraction may vary depending on the fungal species and culture conditions.

Materials:

-

Fungal mycelia

-

Methanol (LC-MS grade)

-

Chloroform (HPLC grade)

-